N-[5-(aminomethyl)pyridin-2-yl]-2,2,2-trifluoroacetamide
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Description
“N-[5-(aminomethyl)pyridin-2-yl]-2,2,2-trifluoroacetamide” is a chemical compound. It is offered by Benchchem for its CAS No. 1467360-54-8. The compound is related to 2-(Amino methyl)pyridine, which is a synthesis reagent used in the synthesis of PPD analogues .
Synthesis Analysis
The synthesis of N-(pyridin-2-yl)amides, which is a class of compounds that “N-[5-(aminomethyl)pyridin-2-yl]-2,2,2-trifluoroacetamide” belongs to, has been studied . They were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .Chemical Reactions Analysis
N-(Pyridin-2-yl)amides were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . In the presence of I2 and TBHP, C–C bond cleavage was promoted, forming N-(Pyridin-2-yl)amides in toluene .Scientific Research Applications
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Synthesis of N-(Pyridin-2-yl)imidates
- Field: Organic Chemistry
- Application: A synthetic protocol has been reported for the synthesis of several substituted N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates .
- Method: The reaction process involved the in situ formation of the corresponding α-iminonitriles under heterogeneous Lewis acid catalysis in the presence of Al2O3 . Subsequently, α-iminonitriles were selectively transformed into the desired N-(pyridin-2-yl)imidates under ambient conditions and in the presence of Cs2CO3 in alcoholic media .
- Results: The synthetic protocol was developed on a one mmol scale, providing access to this important scaffold .
-
Synthesis of N-(Pyridin-2-yl)imidates
- Field: Organic Chemistry
- Application: A synthetic protocol has been reported for the synthesis of several substituted N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates .
- Method: The reaction process involved the in situ formation of the corresponding α-iminonitriles under heterogeneous Lewis acid catalysis in the presence of Al2O3 . Subsequently, α-iminonitriles were selectively transformed into the desired N-(pyridin-2-yl)imidates under ambient conditions and in the presence of Cs2CO3 in alcoholic media .
- Results: The synthetic protocol was developed on a one mmol scale, providing access to this important scaffold .
properties
IUPAC Name |
N-[5-(aminomethyl)pyridin-2-yl]-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O/c9-8(10,11)7(15)14-6-2-1-5(3-12)4-13-6/h1-2,4H,3,12H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQMKNPBTWOCHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(aminomethyl)pyridin-2-yl]-2,2,2-trifluoroacetamide | |
CAS RN |
1467360-54-8 |
Source
|
Record name | N-[5-(aminomethyl)pyridin-2-yl]-2,2,2-trifluoroacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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